2-(3-Methyl-3-butenyl)benzoic acid

Descripción general

Descripción

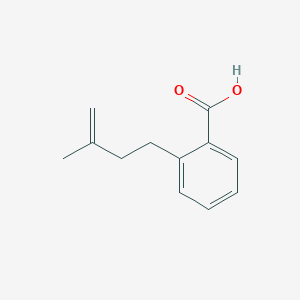

2-(3-Methyl-3-butenyl)benzoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring a 3-methyl-3-butenyl substituent at the second position of the benzene ring

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that benzylic compounds, such as this one, typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to inflammation and oxidative stress .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to have various biological effects, including anti-inflammatory and antioxidant activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-3-butenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 2-(3-Methyl-3-butenyl)benzaldehyde or this compound derivatives.

Reduction: Formation of 2-(3-Methyl-3-butenyl)benzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-(3-Methyl-3-butenyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Malaxinic acid: 4-(O-β-D-glucopyranosyl)-3-(3-methyl-2-butenyl)benzoic acid, found in pear fruit, shares a similar structure but with an additional glucopyranosyl group.

Prenylated benzoic acids: Compounds like 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid, which have similar prenyl groups attached to the benzene ring.

Uniqueness: 2-(3-Methyl-3-butenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

2-(3-Methyl-3-butenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C₁₂H₁₄O and a molecular weight of approximately 190.24 g/mol, exhibits significant potential in various therapeutic applications due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid structure with a 3-methyl-3-butenyl substituent at the second position of the benzene ring. Its CAS number is 732249-06-8. The specific substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : In a study involving mouse models, the compound demonstrated a significant inhibitory effect on TPA-induced inflammation, achieving an inhibitory effect (IE) of 65% at a dose of 500 μg.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity. Similar benzoic acid derivatives have shown efficacy against various microbial strains, suggesting that this compound may possess comparable properties.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties, influencing cellular pathways associated with cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound likely interacts with enzymes involved in oxidative stress responses and inflammation, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, it may reduce the production of pro-inflammatory mediators .

- Cell Signaling Pathways : It has been shown to influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to alterations in gene expression and metabolic processes within cells.

- Antioxidant Activity : The compound may enhance the expression of antioxidant genes, thereby improving cellular defenses against oxidative stress.

Research Findings

A variety of studies have examined the biological activity of this compound:

- In Vivo Studies : Animal model studies have demonstrated its potential anti-inflammatory effects. For instance, in experiments where inflammation was induced in mice, administration of the compound resulted in notable reductions in inflammatory markers.

- In Vitro Studies : Cell-based assays have indicated that this compound can modulate proteasomal activity and influence cathepsin enzymes involved in protein degradation pathways . These findings suggest that it may play a role in maintaining cellular homeostasis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(3-Methyl-3-butenyl)benzoic acid | Antimicrobial, anticancer | Inhibition of COX enzymes |

| Oleanonic Acid | Microfilaricide | Induces apoptosis in parasitic cells |

| Gallic Acid | Antioxidant | Scavenges free radicals |

Propiedades

IUPAC Name |

2-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJFZQOJOUUEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641259 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-06-8 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.